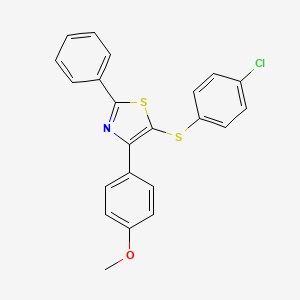
5-(4-氯苯基)硫代-4-(4-甲氧基苯基)-2-苯基-1,3-噻唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Chlorophenyl)sulfanyl-4-(4-methoxyphenyl)-2-phenyl-1,3-thiazole is a useful research compound. Its molecular formula is C22H16ClNOS2 and its molecular weight is 409.95. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Chlorophenyl)sulfanyl-4-(4-methoxyphenyl)-2-phenyl-1,3-thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Chlorophenyl)sulfanyl-4-(4-methoxyphenyl)-2-phenyl-1,3-thiazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 噻唑衍生物,包括5-(4-氯苯基)硫代-4-(4-甲氧基苯基)-2-苯基-1,3-噻唑,已显示出有希望的抗癌活性。 研究人员已经研究了它们对各种癌细胞系的效力,包括白血病、淋巴瘤和骨髓纤维化 .
抗癌特性
抗冠状病毒活性
总之,这种多方面噻唑衍生物在癌症治疗、传染病、精神健康和心血管研究方面都具有希望。其多样的药理活性使其成为进一步研究的激动人心的主题。 🌟
作用机制
Target of Action
Thiazole derivatives have been found to exhibit a broad spectrum of pharmacological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, depending on the specific biological activity .
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways, depending on their specific biological activity .
Result of Action
Thiazole derivatives have been reported to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
生化分析
Biochemical Properties
5-(4-Chlorophenyl)sulfanyl-4-(4-methoxyphenyl)-2-phenyl-1,3-thiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . The compound also demonstrates antimicrobial activity by interacting with bacterial cell wall synthesis enzymes, leading to the disruption of bacterial growth .
Cellular Effects
The effects of 5-(4-Chlorophenyl)sulfanyl-4-(4-methoxyphenyl)-2-phenyl-1,3-thiazole on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and immune responses . Additionally, it affects gene expression by downregulating pro-inflammatory cytokines and upregulating anti-inflammatory genes .
Molecular Mechanism
At the molecular level, 5-(4-Chlorophenyl)sulfanyl-4-(4-methoxyphenyl)-2-phenyl-1,3-thiazole exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound inhibits cyclooxygenase (COX) enzymes, which are involved in the synthesis of pro-inflammatory prostaglandins . This inhibition results in reduced inflammation and pain. Additionally, the compound can modulate gene expression by interacting with transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
The stability and degradation of 5-(4-Chlorophenyl)sulfanyl-4-(4-methoxyphenyl)-2-phenyl-1,3-thiazole in laboratory settings are crucial for its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions for extended periods . It may degrade over time when exposed to extreme pH or temperature conditions . Long-term studies have indicated that the compound maintains its anti-inflammatory and antimicrobial properties even after prolonged storage .
Dosage Effects in Animal Models
The effects of 5-(4-Chlorophenyl)sulfanyl-4-(4-methoxyphenyl)-2-phenyl-1,3-thiazole vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and antimicrobial effects without causing toxicity . At higher doses, it may lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits while minimizing toxicity .
Metabolic Pathways
5-(4-Chlorophenyl)sulfanyl-4-(4-methoxyphenyl)-2-phenyl-1,3-thiazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions result in the formation of metabolites that are excreted through urine and feces . The compound’s metabolism can affect its bioavailability and therapeutic efficacy .
Transport and Distribution
The transport and distribution of 5-(4-Chlorophenyl)sulfanyl-4-(4-methoxyphenyl)-2-phenyl-1,3-thiazole within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with efflux transporters, which facilitate its removal from cells . Additionally, it can bind to plasma proteins, affecting its distribution and accumulation in various tissues . The compound’s localization within tissues can influence its therapeutic effects and potential side effects .
Subcellular Localization
The subcellular localization of 5-(4-Chlorophenyl)sulfanyl-4-(4-methoxyphenyl)-2-phenyl-1,3-thiazole is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cellular components . It may also be targeted to specific organelles, such as the endoplasmic reticulum or mitochondria, depending on its post-translational modifications and targeting signals . The subcellular localization can affect the compound’s efficacy and specificity in modulating cellular processes .
属性
IUPAC Name |
5-(4-chlorophenyl)sulfanyl-4-(4-methoxyphenyl)-2-phenyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNOS2/c1-25-18-11-7-15(8-12-18)20-22(26-19-13-9-17(23)10-14-19)27-21(24-20)16-5-3-2-4-6-16/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXAFHTUEZHJKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)SC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-4-((4-chlorophenyl)sulfonyl)butan-1-one](/img/structure/B2510126.png)
![8-[(4-benzylpiperidin-1-yl)methyl]-7-(3-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![methyl 2-[(E)-(2,3-dichlorophenyl)methylidene]-1-hydrazinecarboxylate](/img/structure/B2510129.png)
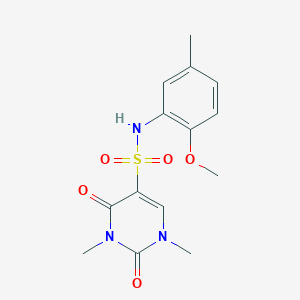
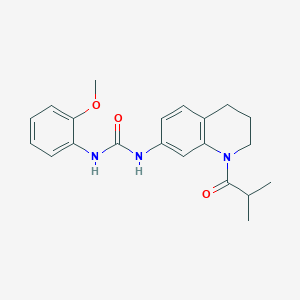
![2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-propylacetamide](/img/structure/B2510135.png)
![3-[5,6-dichloro-1-(2-chloro-6-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2510136.png)
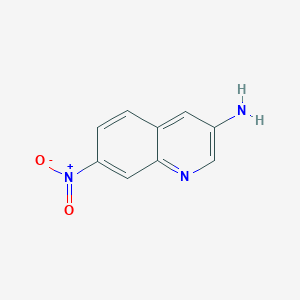

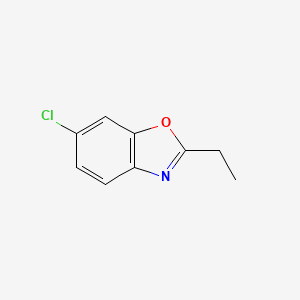
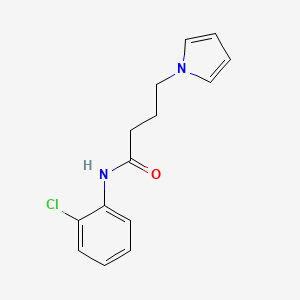
![[(2,4-Difluorophenyl)methyl]urea](/img/structure/B2510142.png)
![N-(3-(dimethylamino)propyl)-3-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2510145.png)

